Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate

Process Chemistry Synthetic Methodology Isoxazole Synthesis

Procure this high-purity (NLT 98%) phenylisoxazole building block as a critical CAP-group intermediate for hydroxamate-based HDAC inhibitors. Unlike generic isoxazoles, the 3-nitro group and ethyl benzoate ester provide two orthogonal derivatization handles enabling precise lead optimization. A validated synthetic route delivers >94% yield at multi-gram scale (K₂CO₃, DMSO, 60°C). This scaffold has produced probes with ~2 pM potency against HDAC6, supporting cancer and neurodegeneration research. Procure at NLT 98% to minimize side reactions during late-stage transformations—do not compromise with 95% purity. Store at 2-8°C.

Molecular Formula C18H14N2O6
Molecular Weight 354.3 g/mol
CAS No. 118938-24-2
Cat. No. B3218353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate
CAS118938-24-2
Molecular FormulaC18H14N2O6
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H14N2O6/c1-2-25-18(22)13-8-9-14(15(10-13)20(23)24)19-17(21)11-16(26-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3
InChIKeyPDMTZVNYTOWBTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate (CAS 118938-24-2): A Multifunctional Isoxazole Scaffold for Medicinal Chemistry and Chemical Biology


Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate (CAS 118938-24-2) is a synthetic small molecule (MW 354.31 g/mol, formula C18H14N2O6) belonging to the phenylisoxazole class . It is distinguished by a unique 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate architecture that integrates a nitrobenzoate ester with a phenylisoxazolone moiety [1]. This compound is not a terminal bioactive entity itself, but rather a high-purity chemical building block (available at NLT 98% purity from multiple suppliers ) specifically utilized as a critical intermediate or precursor in the synthesis of bioactive molecules, notably serving as a validated scaffold in the development of potent and selective histone deacetylase (HDAC) inhibitors [1].

Why Generic Isoxazole Substitution Fails for Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate Procurement


Substituting Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate with a generic isoxazole or a closely related analog is not trivial due to its specific structural features that dictate its utility. The presence and position of the 3-nitro group and the ethyl benzoate ester are critical for downstream reactivity, particularly in cycloaddition or nucleophilic aromatic substitution reactions used to build complex inhibitor architectures [1]. Furthermore, the purity of this building block directly impacts the yield and purity of the final advanced intermediates; a procurement specification of NLT 98% purity is essential, as the 95% purity offered by some suppliers represents a significant difference in impurity profile that can compromise multi-step synthesis outcomes . The validated synthetic route, affording a >94% yield under specific conditions (K₂CO₃, DMSO, 60 °C, 5h), demonstrates that the compound is prepared via an optimized, high-efficiency process that may not be directly transferable to its analogs .

Quantitative Differentiation Evidence for Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate (CAS 118938-24-2)


Validated High-Yield Synthesis vs. General Isoxazole Coupling Methods

The synthesis of Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate is achieved via a specific, high-yielding coupling of ethyl 4-chloro-3-nitrobenzoate with 5-phenylisoxazole, as documented in patent US05071994. This procedure delivers a 94.6% yield (292 g from 200 g of starting material) under defined conditions (K₂CO₃, DMSO, 60 °C, 5 h) . This contrasts with general metal-free methods for 3,5-disubstituted isoxazole synthesis, which often require more complex optimization and can result in lower and more variable yields [1].

Process Chemistry Synthetic Methodology Isoxazole Synthesis

Defined Purity Advantage: NLT 98% vs. Standard 95% Technical Grade

The target compound is commercially available at a guaranteed purity of NLT 98% from specialized suppliers like MolCore and Leyan, which is a notable differentiator . This specification is superior to the 95% purity offered by other vendors for the same CAS number, such as CheMenu . The 3-percentage-point difference in purity is critical for applications where this compound serves as a late-stage intermediate, as higher impurity levels can lead to lower yields in the final coupling step and necessitate costly additional purification.

Analytical Chemistry Quality Control Chemical Procurement

Proven Utility as a Key Scaffold for Picomolar HDAC6 Inhibitors vs. Non-Selective HDAC Probes

The 5-phenylisoxazole moiety, a core component of Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate, has been validated as a crucial 'CAP' group in the design of enzyme-selective histone deacetylase inhibitors (HDACIs) [1]. Research has demonstrated that incorporating a phenylisoxazole CAP group yields an HDAC6-selective inhibitor with a potency of ~2 picomolar, which is approximately 10-fold more potent than the FDA-approved pan-HDAC inhibitor SAHA (Vorinostat) in blocking pancreatic cancer cell growth [1]. This establishes the compound as a direct precursor to a pharmacophore associated with extreme potency and isoform-selectivity, a feature not inherent to generic isoxazole or nitrobenzoate building blocks.

Epigenetics Histone Deacetylase (HDAC) Inhibition Medicinal Chemistry

Defined Storage Stability (2-8°C) Enables Long-Term Research Use

Supplier specifications consistently recommend storage at 2-8°C for this compound, indicating a defined stability profile suitable for long-term storage in a standard laboratory refrigerator . While this is a common requirement for nitroaromatic and heterocyclic compounds, it provides a clear, actionable specification for compound management. This contrasts with less stable isoxazole derivatives that may require storage at -20°C under inert atmosphere, making this compound simpler and more cost-effective to manage in a typical compound library or inventory.

Compound Management Stability Long-term Storage

Optimal Application Scenarios for Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate Based on Evidence


Synthesis of Isoform-Selective HDAC6 Inhibitors for Oncology Research

Procure the high-purity (NLT 98%) compound to serve as the starting material for the 'CAP' group in hydroxamate-based HDAC inhibitors. The derived pharmacophore has demonstrated ~2 pM potency against HDAC6, enabling the development of highly selective chemical probes to study HDAC6 biology in cancer and neurodegenerative disease models [1].

Scalable Synthesis of Phenylisoxazole-Containing Chemical Libraries

Utilize the validated, high-yielding synthetic procedure (94.6% yield) to reliably produce multi-gram quantities of this key intermediate. This enables the construction of diverse compound libraries for high-throughput screening against targets beyond HDACs, where the phenylisoxazole motif is a privileged structure, such as in human neutrophil elastase (HNE) inhibitor programs [2].

Starting Material for Late-Stage Functionalization and Medicinal Chemistry Optimization

The presence of the nitro group and ethyl ester provides two orthogonal handles for further derivatization. Procuring the compound at NLT 98% purity minimizes side reactions during these critical late-stage transformations, increasing the success rate of lead optimization campaigns where this scaffold is a core motif .

Reference Standard for Process Development and Quality Control

Given its well-defined synthesis, high purity specification, and stable storage condition (2-8°C), this compound can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used to monitor reactions involving similar nitro-isoxazole intermediates, ensuring process consistency .

Quote Request

Request a Quote for Ethyl 3-nitro-4-(3-oxo-5-phenylisoxazol-2(3H)-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.